Xaliproden hydrochloride is a synthetic, non-peptidic compound that acts as a 5-HT1A receptor agonist with neurotrophic and neuroprotective activities5. Its potential therapeutic applications span across various neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and chemotherapy-induced neuropathy. Despite its promise, the exact mechanisms by which xaliproden exerts its effects are not fully understood. However, it is believed to either mimic the effects of neurotrophins or stimulate their synthesis, leading to neuronal cell differentiation, proliferation, and inhibition of neuronal cell death5.
Xaliproden has been shown to relieve allodynia induced by chemotherapeutic agents such as paclitaxel in mice, suggesting its potential use in managing chemotherapy-induced neuropathic pain1. The drug inhibited paclitaxel-induced allodynia in a dose-dependent manner and also reduced the firing response of the tibial nerve to punctate stimulation in paclitaxel-treated mice1. However, its efficacy varied with different chemotherapeutic agents, showing less effect on vincristine-induced and no suppression of oxaliplatin-induced allodynia1.
The neurotoxic effects of oxaliplatin, an anticancer agent, on neuronal voltage-gated sodium channels have been studied, and xaliproden has been found to reduce oxaliplatin-mediated neuropathy in clinical trials24. The drug's neuroprotective properties may be beneficial in preventing acute neurotoxic side effects of certain chemotherapy drugs.
In a rat model of Alzheimer's disease, xaliproden demonstrated a neuroprotective effect, delaying the appearance of hypersignals in the brain and reducing the magnitude of the increase in signal intensity, as observed through magnetic resonance imaging (MRI)3. Additionally, xaliproden has been evaluated in clinical trials for ALS, showing a small effect on clinically noteworthy aspects of disease progression, particularly on vital capacity, although the results did not reach statistical significance8.
Xaliproden has been found to exhibit neurotrophic effects in vitro and in vivo, increasing the lifespan and delaying the progression of motor neuron degeneration in animal models6. It modulates the expression of neurotrophin mRNA, overcoming deficiencies in NGF and NT-3 mRNA expression in PMN mice, which could contribute to its neurotrophic effects6.
Xaliproden hydrochloride belongs to the class of organic compounds known as naphthalenes, characterized by two fused benzene rings. It is categorized under small molecules and is classified as an investigational drug. Its chemical formula is , with a molar mass of approximately 381.442 g/mol . The compound is primarily sourced from synthetic processes rather than natural extraction.
The synthesis of xaliproden hydrochloride involves several critical steps, typically starting with 1-benzyl-4-piperidone as a precursor. The synthesis pathway includes:
The synthesis can be optimized through various parameters such as temperature, reaction time, and choice of solvents to maximize yield and purity .
The molecular structure of xaliproden hydrochloride features a complex arrangement that includes:
The three-dimensional structure can be analyzed using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy, revealing insights into its conformational flexibility and binding interactions .
Xaliproden hydrochloride undergoes various chemical reactions that are essential for its functionality:
These reactions are crucial for understanding both its therapeutic potential and any potential side effects due to metabolic byproducts .
Xaliproden hydrochloride exerts its effects primarily through agonism at the 5-HT1A receptor. The mechanism involves:
These actions suggest a multifaceted approach to neuroprotection, making xaliproden a candidate for treating conditions characterized by neuronal loss.
The physical and chemical properties of xaliproden hydrochloride include:
These properties are critical for understanding its pharmacokinetics and dynamics in biological systems .
Xaliproden hydrochloride has been explored for several scientific applications:
Despite promising preclinical data, clinical development has faced challenges, leading to discontinuation in some indications due to insufficient efficacy in large-scale trials .
Xaliproden hydrochloride (Chemical Abstracts Service registry number 90494-79-4) is a synthetic small molecule with the systematic chemical name 1-[2-(naphthalen-2-yl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride. Its molecular formula is C₂₄H₂₃ClF₃N, corresponding to a molecular weight of 417.90 g/mol [1] [3] [4]. The compound features a tetrahydropyridine ring linked to a 2-naphthylethyl group at the nitrogen atom and a 3-(trifluoromethyl)phenyl moiety at the 4-position. The hydrochloride salt forms through protonation of the pyridine nitrogen, enhancing stability and crystallinity [3] [8].
Xaliproden lacks chiral centers but exhibits conformational flexibility due to rotation around the bonds connecting the naphthylethyl group to the tetrahydropyridine core. Nuclear magnetic resonance studies confirm that the naphthalene ring system adopts a planar configuration, while the tetrahydropyridine ring exists predominantly in a half-chair conformation. This structural flexibility may facilitate receptor binding interactions [4] [8]. The compound’s structural identity is further defined by its SMILES notation (Cl.FC(F)(F)C1=CC=CC(=C1)C1=CCN(CCC2=CC3=CC=CC=C3C=C2)CC1) and InChIKey (WVHBEIJGAINUBW-UHFFFAOYSA-N), providing unambiguous descriptors for chemical databases [3] [6].
Xaliproden hydrochloride is a white to off-white crystalline solid with a melting point range of 255–260°C [4]. Its solubility profile reveals moderate dissolution in polar organic solvents: ≥100 mM in dimethyl sulfoxide and 20 mM in ethanol, but limited aqueous solubility (0.000229 mg/mL predicted) [1] [3] [6]. This low water solubility necessitates formulation with solubility-enhancing excipients for biological testing. The solid-state structure exhibits hygroscopicity, requiring storage under desiccated conditions at room temperature to prevent hydration-induced degradation [1] [4].
Table 1: Physicochemical Properties of Xaliproden Hydrochloride
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 417.90 g/mol | Mass Spectrometry |
Melting Point | 255–260°C | Differential Scanning Calorimetry |
Solubility in DMSO | ≥100 mM | Kinetic Solubility Assay |
Solubility in Ethanol | 20 mM | Kinetic Solubility Assay |
Calculated logP | 6.26 (neutral form) | Reversed-Phase HPLC |
Crystal System | Monoclinic | X-Ray Diffraction |
Crystallographic analyses indicate that the hydrochloride salt forms a stable lattice dominated by ionic interactions between the protonated amine and chloride ion, supplemented by π-π stacking between naphthalene rings. This arrangement contributes to its high decomposition temperature and resistance to ambient oxidation [4]. The trifluoromethyl group enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated dealkylation, though its strong electron-withdrawing nature may influence electronic distribution within the aryl ring [3] [6].
The synthesis of xaliproden hydrochloride follows a convergent three-step sequence optimized for industrial-scale production:
Reduction of 2-Naphthylacetic Acid:Lithium aluminum hydride reduces 2-naphthylacetic acid to 2-(2-naphthyl)ethanol in tetrahydrofuran solvent (81% yield) [4].
Bromination:The alcohol undergoes reflux with hydrobromic acid to yield 2-(2-bromoethyl)naphthalene, isolated via crystallization from isopropanol [4].
Alkylation of Tetrahydropyridine Intermediate:The key step involves nucleophilic displacement where 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride reacts with 2-(2-bromoethyl)naphthalene under basic conditions (sodium hydroxide/ethanol/water). Reflux at 80°C for 5 hours affords xaliproden free base, which is subsequently converted to the hydrochloride salt (90% yield) [4].
Process optimization focused on controlling reaction stoichiometry to minimize di-alkylated impurities and implementing rigorous crystallization protocols to achieve ≥99% purity. Critical parameters include maintaining anhydrous conditions during bromination and precise pH control during salt formation. The final hydrochloride salt is purified through recrystallization from ethanol/isopropanol mixtures, yielding pharmaceutical-grade material [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7